3-phenyl-cyclosal-d4TMP
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Overview
Description
3-phenyl-cyclosal-d4TMP is a derivative of 2’,3’-dideoxy-2’,3’-didehydrothymidine monophosphate (d4TMP). It is a member of the cycloSal-pronucleotide family, which is designed to enhance the delivery and efficacy of nucleoside analogs. This compound is particularly noted for its antiviral properties, especially against the human immunodeficiency virus (HIV). The cycloSal moiety in this compound facilitates the intracellular delivery of the active nucleotide, bypassing the initial phosphorylation step that is often a bottleneck in the activation of nucleoside analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-cyclosal-d4TMP involves several key steps:
Preparation of the cycloSal moiety: The cycloSal moiety is synthesized from saligenin derivatives and ortho-hydroxymethylated naphthols.
Coupling with d4TMP: The cycloSal moiety is then coupled with d4TMP under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-cyclosal-d4TMP undergoes several types of chemical reactions:
Hydrolysis: The cycloSal moiety is designed to undergo selective hydrolysis, releasing the active nucleotide intracellularly.
Oxidation and Reduction: While the primary focus is on hydrolysis, the compound can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves aqueous conditions, often buffered to maintain a specific pH.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed
The major product formed from the hydrolysis of this compound is the active nucleotide, d4TMP. This product is crucial for the compound’s antiviral activity .
Scientific Research Applications
3-phenyl-cyclosal-d4TMP has several scientific research applications:
Antiviral Research: It is extensively studied for its antiviral properties, particularly against HIV. .
Drug Delivery Studies: The cycloSal moiety serves as a model for studying intracellular delivery mechanisms of nucleotides.
Biochemical Studies: It is used to investigate the metabolism and activation pathways of nucleoside analogs.
Mechanism of Action
The mechanism of action of 3-phenyl-cyclosal-d4TMP involves the following steps:
Cellular Uptake: The compound is taken up by cells through passive diffusion or active transport mechanisms.
Intracellular Hydrolysis: Once inside the cell, the cycloSal moiety undergoes selective hydrolysis, releasing the active nucleotide, d4TMP.
Inhibition of Viral Replication: The released d4TMP is phosphorylated to its active triphosphate form, which inhibits the viral reverse transcriptase enzyme, thereby preventing viral replication.
Comparison with Similar Compounds
Similar Compounds
CycloSal-d4TMP: Another member of the cycloSal-pronucleotide family, differing in the substitution pattern on the cycloSal moiety.
CycloSal-2’,3’-dideoxycytidine monophosphate (cycloSal-ddCMP): A similar compound with a different nucleoside analog.
Uniqueness
3-phenyl-cyclosal-d4TMP is unique due to its phenyl substitution, which enhances its lipophilicity and membrane permeability. This modification results in improved intracellular delivery and antiviral potency compared to other cycloSal derivatives .
Properties
Molecular Formula |
C23H21N2O7P |
---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
5-methyl-1-[(2R,5S)-5-[(2-oxo-8-phenyl-4H-1,3,2λ5-benzodioxaphosphinin-2-yl)oxymethyl]-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21N2O7P/c1-15-12-25(23(27)24-22(15)26)20-11-10-18(31-20)14-30-33(28)29-13-17-8-5-9-19(21(17)32-33)16-6-3-2-4-7-16/h2-12,18,20H,13-14H2,1H3,(H,24,26,27)/t18-,20+,33?/m0/s1 |
InChI Key |
OQMPUIYQXGGVDT-GQODUDPDSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP3(=O)OCC4=C(O3)C(=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP3(=O)OCC4=C(O3)C(=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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